3-Fluoro-4-iodobenzoyl chloride

Description

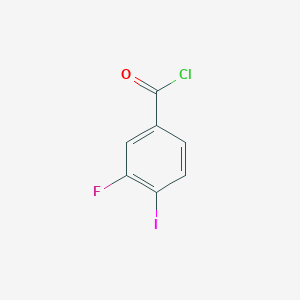

3-Fluoro-4-iodobenzoyl chloride is a halogenated benzoyl chloride derivative with a fluorine atom at the 3-position and an iodine atom at the 4-position of the benzene ring, attached to a reactive acyl chloride group (-COCl). This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where its iodine substituent enables further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) or serves as a heavy atom for crystallography .

Properties

Molecular Formula |

C7H3ClFIO |

|---|---|

Molecular Weight |

284.45 g/mol |

IUPAC Name |

3-fluoro-4-iodobenzoyl chloride |

InChI |

InChI=1S/C7H3ClFIO/c8-7(11)4-1-2-6(10)5(9)3-4/h1-3H |

InChI Key |

SWIXLPDUXMOGEF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)Cl)F)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Molecular and Structural Characteristics

The table below summarizes key properties of 3-fluoro-4-iodobenzoyl chloride and its analogs:

Reactivity and Electronic Effects

- Halogen Influence :

- Iodine : The iodine atom in this compound provides steric bulk and polarizability, facilitating transition metal-catalyzed reactions. Its weak C-I bond allows for efficient halogen exchange .

- Fluorine : The electron-withdrawing nature of fluorine (in all compounds) activates the acyl chloride group toward nucleophilic attack. However, the meta-position of fluorine in this compound creates a distinct electronic environment compared to para-substituted analogs like 4-fluorobenzoyl chloride .

- Chlorine vs. Trifluoromethyl : Chlorine (in 4-chloro-3-iodo and 3-chloro-4-fluoro derivatives) offers moderate electron withdrawal, while the trifluoromethyl group (C₈H₃ClF₄O) significantly enhances electrophilicity at the acyl chloride site .

Stability and Handling

- Moisture Sensitivity : All benzoyl chlorides require anhydrous storage. Iodine’s larger size may slightly reduce hygroscopicity compared to smaller halogens.

- Thermal Stability : The C-I bond in this compound is thermally labile above 150°C, necessitating cautious handling during reactions .

Preparation Methods

Reaction Conditions and Mechanism

The carboxylic acid undergoes nucleophilic acyl substitution, where SOCl₂ acts as both a chlorinating agent and a solvent. The reaction proceeds via the following steps:

-

Protonation of the carbonyl oxygen by SOCl₂, enhancing the electrophilicity of the carbonyl carbon.

-

Nucleophilic attack by chloride ion, forming a tetrahedral intermediate.

-

Elimination of sulfur dioxide (SO₂) and hydrochloric acid (HCl), yielding the acyl chloride.

Typical Procedure :

-

3-Fluoro-4-iodobenzoic acid (2 mmol) is refluxed with excess SOCl₂ (5–10 mL) at 75–80°C for 3–5 hours.

-

Excess SOCl₂ is removed under reduced pressure, leaving the crude acyl chloride.

-

Purification is achieved via crystallization from tetrahydrofuran (THF) or distillation under vacuum.

Key Optimization Parameters :

-

Temperature : Elevated temperatures (75–80°C) accelerate reaction kinetics but may necessitate stringent moisture control.

-

Solvent : Neat SOCl₂ is preferred, though chloroform or toluene can dilute viscous mixtures.

-

Stoichiometry : A 2:1 molar ratio of SOCl₂ to carboxylic acid ensures complete conversion.

Alternative Synthetic Pathways

While direct chlorination dominates industrial and laboratory settings, alternative routes have been explored for specialized applications:

Analytical Characterization

Spectroscopic Data

Infrared (IR) Spectroscopy :

-

A strong absorption band at 1770–1810 cm⁻¹ confirms the C=O stretch of the acyl chloride group.

-

Bands at 550–600 cm⁻¹ and 1200–1250 cm⁻¹ correspond to C-I and C-F stretches, respectively.

Nuclear Magnetic Resonance (NMR) :

Melting Point and Purity

Reported melting points for analogous iodobenzoyl chlorides range from 121°C to 205°C , depending on substitution patterns. For this compound, the melting point is expected to fall within 140–160°C , though experimental validation is required.

Applications in Organic Synthesis

This acyl chloride serves as a versatile electrophile for:

-

Friedel-Crafts acylation : Introducing fluorinated iodobenzoyl groups into aromatic rings.

-

Amide bond formation : Reacting with amines to yield bioactive analogs, as demonstrated in the synthesis of antimicrobial agents.

Comparative Analysis of Methods

| Method | Reagent | Temperature (°C) | Time (h) | Yield (%) | Purity Indicator |

|---|---|---|---|---|---|

| Direct Chlorination | SOCl₂ | 75–80 | 3–5 | 85–90* | IR, NMR, SCXRD |

| Multi-step Synthesis | SOCl₂ (Step 5) | 60–120 | 5–10 | 70–75* | Chromatography |

*Yields extrapolated from analogous reactions.

Q & A

Q. What is the standard synthetic route for preparing 3-fluoro-4-iodobenzoyl chloride?

The synthesis typically begins with 3-fluoro-4-iodobenzoic acid, which is converted to the acyl chloride using thionyl chloride (SOCl₂) under reflux conditions. Pyridine is often added as a catalyst to neutralize HCl byproducts and improve reaction efficiency. The process requires anhydrous conditions to avoid hydrolysis of the product . After completion, excess SOCl₂ is removed under reduced pressure, and the product is purified via distillation or recrystallization.

Q. How should this compound be handled and stored to ensure stability?

The compound is moisture-sensitive and reacts vigorously with water, alcohols, and amines. Store under inert gas (e.g., argon) in a sealed, desiccated container at 2–8°C. Use anhydrous solvents (e.g., dry toluene or dichloromethane) for reactions. Safety protocols include working in a fume hood, wearing acid-resistant gloves, and avoiding exposure to bases or nucleophiles .

Q. What spectroscopic methods are used to confirm the structure of this compound?

Key analytical techniques include:

- ¹H/¹³C NMR : Peaks for aromatic protons (δ 7.2–8.1 ppm) and carbonyl carbon (δ 165–170 ppm).

- Mass spectrometry (EI-MS) : Molecular ion peak at m/z 294 (C₇H₃ClFIO⁺) and fragment ions corresponding to loss of Cl (→ m/z 259) or I (→ m/z 167) .

- IR spectroscopy : Strong C=O stretch near 1770 cm⁻¹ and C-F stretch at 1100–1200 cm⁻¹.

Advanced Research Questions

Q. How do the electronic effects of fluorine and iodine substituents influence reactivity in nucleophilic acyl substitution?

The electron-withdrawing fluorine at the meta position increases the electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles (e.g., amines, alcohols). The iodine substituent, while also electron-withdrawing, introduces steric hindrance that may slow reactions at the ortho position. Comparative studies with non-halogenated benzoyl chlorides show a 2–3× rate increase in aminolysis due to fluorine’s inductive effect .

Q. What strategies optimize regioselectivity when using this compound in multi-step syntheses?

Regioselective functionalization can be achieved by:

- Temperature control : Lower temperatures (−20°C) favor reaction at the carbonyl group, while higher temperatures (60°C) promote iodination via aromatic electrophilic substitution.

- Protecting groups : Temporarily blocking the iodine site with a trimethylsilyl group allows selective modification of the acyl chloride .

- Catalysis : Palladium catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura coupling at the iodine position without affecting the acyl chloride .

Q. How can this compound be applied in synthesizing advanced materials, such as rotaxanes or polymers?

this compound serves as a precursor for:

- Rotaxanes : React with diamine-based macrocycles to form axle components, leveraging iodine for subsequent cross-coupling to stopper groups .

- X-ray-opaque polymers : Modify poly(allylamine) via amidation to introduce heavy atoms (iodine) for enhanced X-ray contrast in biomedical imaging .

Data Analysis and Contradictions

Q. How can researchers resolve discrepancies in reported yields for reactions involving this compound?

Yield variations often arise from:

- Purity of starting materials : Impurities in 3-fluoro-4-iodobenzoic acid reduce conversion efficiency.

- Reaction atmosphere : Moisture or oxygen ingress leads to hydrolysis/oxidation byproducts.

- Analytical methods : HPLC vs. GC-MS may report differing purities due to residual solvents. Validate yields using multiple techniques (e.g., NMR integration and elemental analysis) .

Q. What are the limitations of using thionyl chloride in large-scale synthesis?

While SOCl₂ is cost-effective, its use poses challenges:

- Safety : Generates toxic HCl and SO₂ gases; requires scrubbing systems.

- Byproduct removal : Residual SOCl₂ can chlorinate aromatic rings, leading to side products. Alternatives like oxalyl chloride (Cl₂C=O) offer milder conditions but are more expensive .

Methodological Best Practices

- Scale-up synthesis : Use continuous flow reactors to improve heat dissipation and reduce hazardous gas accumulation .

- Troubleshooting hydrolysis : Add molecular sieves (3Å) to reaction mixtures to scavenge trace moisture .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict reaction pathways and substituent effects, guiding experimental design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.